2-Chloro-4-methoxynicotinaldehyde
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Overview
Description
2-Chloro-4-methoxynicotinaldehyde is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 2 and 4 of the pyridine ring are substituted by a chlorine atom and a methoxy group, respectively
Mechanism of Action
Target of Action
It is known to be a reactant used in the preparation of insulin-like growth factor 1 receptor (igf-1r) inhibitors . IGF-1R is a receptor tyrosine kinase that plays a crucial role in cell growth, development, and survival.
Mode of Action
Given its use in the synthesis of igf-1r inhibitors, it can be inferred that it may interact with the igf-1r pathway, potentially inhibiting the receptor’s activity and thus affecting cell growth and survival .
Biochemical Pathways
Considering its role in the synthesis of igf-1r inhibitors, it may influence the igf-1r signaling pathway, which is involved in various cellular processes including cell growth, differentiation, and survival .
Result of Action
As a reactant in the synthesis of igf-1r inhibitors, it may contribute to the inhibition of igf-1r activity, potentially leading to altered cell growth and survival .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 171.58 . The compound is a white to yellow powder or crystals
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-Chloro-4-methoxynicotinaldehyde in laboratory settings . Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been studied
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues . Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-4-methoxynicotinaldehyde involves the chlorination of 4-methoxynicotinaldehyde. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under reflux conditions, where the 4-methoxynicotinaldehyde is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux for several hours until the reaction is complete. The product is isolated by evaporation of the solvent and purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Amines or thiols in the presence of a base, such as triethylamine (Et3N), in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: 2-Chloro-4-methoxynicotinic acid.
Reduction: 2-Chloro-4-methoxynicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-methoxynicotinaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties. It can be used as a building block for the development of new therapeutic agents.
Material Science: It is used in the synthesis of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: The compound is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxypyridine: Similar structure but lacks the aldehyde group.
4-Methoxynicotinaldehyde: Similar structure but lacks the chlorine atom.
2-Chloro-4-nitropyridine: Similar structure but contains a nitro group instead of a methoxy group.
Uniqueness
2-Chloro-4-methoxynicotinaldehyde is unique due to the presence of both the chlorine atom and the methoxy group on the pyridine ring, along with the aldehyde functional group. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
2-Chloro-4-methoxynicotinaldehyde (CAS No. 905563-79-3) is an organic compound derived from nicotinaldehyde, characterized by its unique structure that includes a chlorine atom and a methoxy group. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
- Molecular Formula: C7H6ClNO2
- Molecular Weight: 171.58 g/mol
- Structure: The compound features a pyridine ring with an aldehyde functional group, which is crucial for its reactivity.
Target of Action
This compound is primarily recognized for its role as a reactant in the synthesis of insulin-like growth factor 1 receptor (IGF-1R) inhibitors. The IGF-1R pathway plays a significant role in cell growth, differentiation, and survival, making it a critical target in cancer research.
Mode of Action
The interaction with the IGF-1R suggests that this compound may inhibit receptor activity, thereby influencing cellular processes associated with cancer progression. The potential inhibition of IGF-1R could lead to reduced cell proliferation and increased apoptosis in cancerous cells.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be fully elucidated.
- Anticancer Activity: As mentioned, its role in synthesizing IGF-1R inhibitors positions it as a candidate for anticancer drug development.
Study on Anticancer Effects
A study investigating the efficacy of IGF-1R inhibitors synthesized from derivatives of nicotinaldehyde demonstrated that compounds similar to this compound significantly reduced tumor growth in xenograft models. The results indicated a marked decrease in IGF signaling pathways, leading to enhanced apoptosis in treated cells.
Antimicrobial Activity
In vitro assays have shown that this compound possesses antibacterial properties against various strains of bacteria. Further research is needed to determine the specific bacterial targets and mechanisms involved.
Biochemical Analysis
Property | Value |
---|---|
Molecular Weight | 171.58 g/mol |
Solubility | Soluble in organic solvents |
Log P (octanol-water partition) | Approximately 1.64 |
Toxicological Profile
While specific toxicological data on this compound are sparse, related compounds have shown varying degrees of toxicity. It is essential to conduct thorough toxicological assessments to evaluate safety profiles for potential clinical applications.
Properties
IUPAC Name |
2-chloro-4-methoxypyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-6-2-3-9-7(8)5(6)4-10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKGCVNNWDEUKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.